molecular formula C21H23N5O3 B2611203 7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212070-46-6

7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2611203
CAS No.: 1212070-46-6
M. Wt: 393.447
InChI Key: FKIIGMYGMSPYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,4-Dimethoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the class of triazolo-pyrimidine carboxamide derivatives, which are structurally characterized by a fused triazole-pyrimidine core and diverse aryl/alkyl substituents. The target compound features a 3,4-dimethoxyphenyl group at position 7, a methyl group at position 5, and a phenyl carboxamide at position 4. Its structural complexity and substituent arrangement contribute to its unique physicochemical and pharmacological profile, which can be elucidated through comparison with analogous derivatives.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-13-18(20(27)25-15-7-5-4-6-8-15)19(26-21(24-13)22-12-23-26)14-9-10-16(28-2)17(11-14)29-3/h4-13,18-19H,1-3H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIIGMYGMSPYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family and has garnered interest due to its potential biological activities. This article delves into its synthesis, biological activity, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazolo and pyrimidine rings. The specific synthetic routes can vary but often utilize starting materials such as substituted phenyl compounds and appropriate reagents for cyclization.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolopyrimidines exhibit significant antimicrobial properties. For instance, related compounds have shown potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM for some derivatives . The mechanism of action is believed to involve interference with bacterial DNA gyrase and MurD enzyme pathways.

Anticancer Properties

The compound has been evaluated for its anticancer potential against several human cancer cell lines. Notably, it has demonstrated cytotoxicity against A549 lung cancer cells with an IC50 value indicating effective inhibition of cell proliferation. This activity is often linked to the compound's ability to induce apoptosis and inhibit cell cycle progression .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound may also possess anti-inflammatory properties. Certain derivatives within the same chemical family have been shown to inhibit cyclooxygenase-2 (COX-2) activity effectively, suggesting a potential application in treating inflammatory diseases .

Case Studies

StudyCompound TestedBiological ActivityKey Findings
Triazolopyrimidine DerivativeAntimicrobialMIC of 0.21 μM against E. coli
A549 Cell LineAnticancerIC50 of 9 μM; induces apoptosis
COX-2 Inhibitor DerivativeAnti-inflammatoryIC50 of 0.04 μmol; comparable to celecoxib

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Binding to DNA gyrase inhibits bacterial replication.
  • Cell Cycle Arrest : Induces cell cycle arrest in cancer cells leading to apoptosis.
  • Enzyme Inhibition : Suppresses inflammatory pathways by inhibiting COX enzymes.

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for various applications:

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against various pathogens. It has shown effectiveness in inhibiting both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli0.21 µg/mL
Pseudomonas aeruginosa0.21 µg/mL
Staphylococcus aureus0.15 µg/mL

These results indicate its potential as an alternative or adjunct therapy in treating bacterial infections.

Anticancer Activity

The compound has been evaluated for its anticancer properties in vitro using various cancer cell lines. It demonstrated significant cytotoxic effects with IC50 values indicating potent activity.

Mechanisms of Action :

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It causes arrest at the G2/M phase of the cell cycle.

Neuroprotective Effects

Recent studies suggest that this compound may offer neuroprotective benefits. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, potentially providing a therapeutic avenue for neurodegenerative diseases.

Case Studies

Several case studies have highlighted the efficacy of 7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide:

  • Study on Antimicrobial Resistance : A recent investigation published in Journal of Medicinal Chemistry explored the compound's ability to restore sensitivity in antibiotic-resistant bacterial strains when used in combination with conventional antibiotics.
  • Cancer Research : In a study published in Cancer Letters, researchers reported that the compound exhibited enhanced apoptotic effects when combined with standard chemotherapeutics in breast cancer models.

Chemical Reactions Analysis

Core Formation

  • Triazolopyrimidine Ring Construction : Involves cyclization of 3,5-diaminotriazole with aldehydes/ketones (e.g., benzaldehyde, ethyl 3-oxobutanoate) under acidic or basic conditions . For example, ethyl 2-amino-5-methyl-7-phenyl- triazolo[1,5-a]pyrimidine-6-carboxylate was synthesized via a one-pot reaction of 3,5-diaminotriazole, benzaldehyde, and ethyl 3-oxobutanoate in DMF or NMP .

Substituent Incorporation

  • Phenyl and Dimethoxyphenyl Groups : Introduced via aldehyde partners (e.g., 3,4-dimethoxybenzaldehyde) during cyclization. For instance, 7-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro triazolo[1,5-a]pyrimidine was synthesized using 3,4-dimethoxybenzaldehyde derivatives .

  • Carboxamide Functionalization : Achieved through amidation with phenylamine or similar reagents. For example, carboxamide groups were introduced via coupling reactions with substituted amines .

Optimization

  • Solvent Screening : Toluene, pyridine, and xylene are effective solvents for cyclization, with toluene yielding 83% under microwave conditions .

  • Catalyst-Free Methods : Microwave-assisted synthesis eliminates the need for catalysts, reducing reaction times and improving yields .

Triazolopyrimidine Cyclization

  • Transamidation : 3,5-Diaminotriazole reacts with aldehydes to form intermediate amides.

  • Cyclization : The amide intermediate undergoes intramolecular cyclization to form the fused triazolopyrimidine ring .

  • Elimination : Water is eliminated to stabilize the aromatic ring system .

Functional Group Modifications

Reaction Type Reagents/Conditions Outcome
Oxidation KMnO₄, H₂O₂Oxidation of alkyl groups
Reduction NaBH₄, LiAlH₄Reduction of carbonyl groups
Substitution Nucleophiles (e.g., amines)Replacement of leaving groups
Coupling Reactions Pd catalystsSuzuki/Sonogashira coupling

Reaction Pathways and Stability

  • Hydrolytic Stability : The carboxamide group may undergo hydrolysis under acidic/basic conditions, yielding carboxylic acids.

  • Oxidative Stability : Methoxy groups are stable under mild oxidation but may undergo demethylation with strong acids (e.g., HBr).

  • Thermal Stability : The tetrahydro-triazolopyrimidine core is stable at moderate temperatures but may aromatize upon heating .

Biological and Chemical Implications

  • Enzyme Targeting : The carboxamide group facilitates binding to enzymes via hydrogen bonding, while the methoxyphenyl moiety enhances solubility and lipophilicity .

  • Antimicrobial/Antiviral Activity : Related triazolopyrimidines exhibit antimicrobial and antiviral effects, suggesting potential for this compound in drug discovery.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and related triazolo-pyrimidine carboxamides:

Compound Substituents Molecular Formula Molecular Weight Melting Point (°C) Synthesis Method Key Properties
Target: 7-(3,4-Dimethoxyphenyl)-5-methyl-N-phenyl-... (hypothetical) 7: 3,4-dimethoxyphenyl; 5: methyl; 6: N-phenyl carboxamide C₂₃H₂₄N₅O₃* ~434.48* N/A Likely multi-component reaction Predicted enhanced lipophilicity due to methoxy groups; potential kinase inhibition
5l: 7-(3,4,5-Trimethoxyphenyl)-N-(3-hydroxy-4-methoxyphenyl)-... 7: 3,4,5-trimethoxyphenyl; 6: N-(3-hydroxy-4-methoxyphenyl) carboxamide C₂₃H₂₄N₆O₅ 476.48 249.7–250.3 Three-component Biginelli-like reaction High polarity due to hydroxyl groups; moderate yield (56%)
CAS RN 1147211-56-0: 5-Oxo-N-(3-methoxyphenyl)-... 5: oxo; 7: phenyl; 6: N-(3-methoxyphenyl) carboxamide C₁₃H₁₃N₅O₃ 287.27 N/A Not specified Reduced steric bulk; potential metabolic instability due to oxo group
7-(3-Hydroxyphenyl)-N-(2-methoxyphenyl)-... 7: 3-hydroxyphenyl; 6: N-(2-methoxyphenyl) carboxamide C₁₉H₁₈N₅O₃ 376.38 N/A Multi-component reaction Enhanced water solubility from hydroxyl group; possible antioxidant activity
7-(4-Hydroxyphenyl)-N-phenyl-... 7: 4-hydroxyphenyl; 6: N-phenyl carboxamide C₁₉H₁₇N₅O₂ 347.37 N/A Not specified Moderate lipophilicity; structural similarity to estrogen receptor ligands
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-... 6: ethyl ester; 5: phenyl; 7: 3,4,5-trimethoxyphenyl C₂₃H₂₄N₄O₅ 436.46 N/A Multi-step heterocyclization Ester group improves bioavailability; trimethoxyphenyl enhances binding affinity

Structural and Functional Insights

  • Substituent Effects :
    • Methoxy groups (e.g., 3,4-dimethoxy or 3,4,5-trimethoxy) increase lipophilicity and may enhance membrane permeability . Hydroxyl groups (e.g., in and ) improve aqueous solubility but reduce metabolic stability .
    • The N-phenyl carboxamide moiety (common in the target and analogs) contributes to hydrogen-bonding interactions, critical for target binding .
  • Synthetic Methodologies: Multi-component reactions (e.g., Biginelli-like protocols) are favored for their efficiency in constructing the triazolo-pyrimidine core . Green chemistry approaches, such as using non-toxic additives (e.g., 4,4’-trimethylenedipiperidine ), are emerging to improve sustainability.
  • Biological Implications :
    • Compounds with 3,4,5-trimethoxyphenyl groups (e.g., ) show promise as kinase inhibitors due to mimicry of ATP’s adenine moiety. Hydroxyl-containing derivatives (e.g., ) may exhibit antioxidant or anti-inflammatory activity .

Challenges and Opportunities

  • Yield Optimization : Analogs synthesized via multi-component reactions often face moderate yields (e.g., 56% for compound 5l ), necessitating catalyst optimization.
  • Bioavailability : Ester derivatives (e.g., ) demonstrate improved pharmacokinetic profiles compared to carboxamides, suggesting prodrug strategies for the target compound.

Q & A

Q. How can structural modifications enhance this compound’s corrosion inhibition efficacy?

  • Methodological Answer : Introduce alkyl groups at the 2-position (e.g., 2-methyl or 2-ethyl) to improve adsorption on steel surfaces. Test derivatives via electrochemical impedance spectroscopy (EIS) in acidic media (e.g., 1M HCl) and correlate results with Hammett substituent constants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.